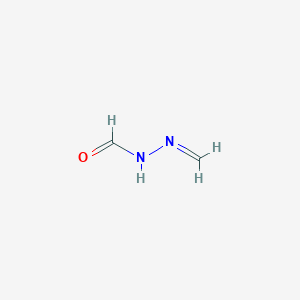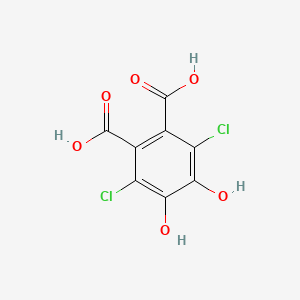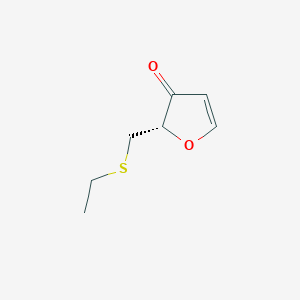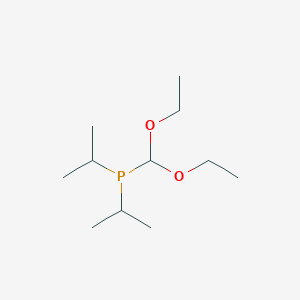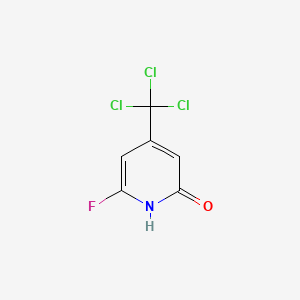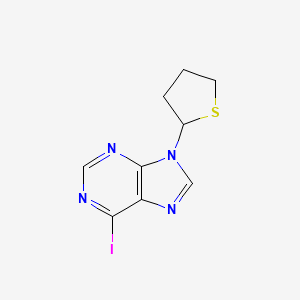
6-Iodo-9-(thiolan-2-yl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an iodine atom at the 6th position and a tetrahydrothiophen-2-yl group at the 9th position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves multiple steps, starting from commercially available purine derivatives The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions
Industrial Production Methods
Industrial production of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in the formation of azido or cyano derivatives.
Scientific Research Applications
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can be compared with other similar compounds, such as:
6-chloro-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a chlorine atom instead of an iodine atom at the 6th position. The presence of chlorine may result in different reactivity and biological activity.
6-bromo-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a bromine atom at the 6th position. Bromine is less reactive than iodine, which may affect the compound’s chemical and biological properties.
9-(tetrahydrothiophen-2-yl)-9h-purine: This compound lacks the halogen atom at the 6th position, which may result in different reactivity and biological activity compared to the halogenated derivatives.
The uniqueness of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
90347-61-8 |
|---|---|
Molecular Formula |
C9H9IN4S |
Molecular Weight |
332.17 g/mol |
IUPAC Name |
6-iodo-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |
InChI Key |
HERRCYLCJRVSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)N2C=NC3=C2N=CN=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
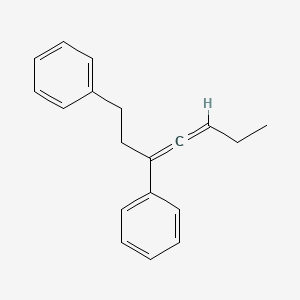
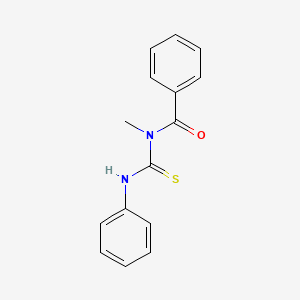
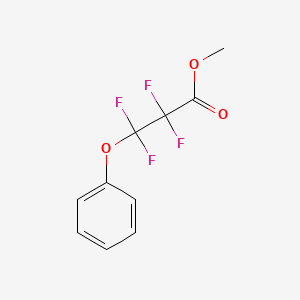
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
